molecular formula C10H12ClN B8668666 1-(Chloroethyl)-indoline

1-(Chloroethyl)-indoline

Cat. No.: B8668666
M. Wt: 181.66 g/mol
InChI Key: XGPYKSBLVVZWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloroethyl)-indoline is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

1-(2-chloroethyl)-2,3-dihydroindole

InChI

InChI=1S/C10H12ClN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2

InChI Key

XGPYKSBLVVZWRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A microwave vial was charged with indoline (0.5 g, 4.19 mmol), 2-chloro-1-bromoethane (0.502 ml, 6.25 mmol), TEA (0.7 ml, 6.25 mmol) and acetonitrile (10 ml). The vial was irradiated with microwaves for 1 hour at 80° C. The mixture was diluted with DCM and washed with water (1×10 ml). The organic layer was dried and concentrated and the residue was purified by flash column chromatography (silica, Hexane/EtOAc 95:5 to 0:1). The product was isolated as a violet solid (400 mg; 52%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.502 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.